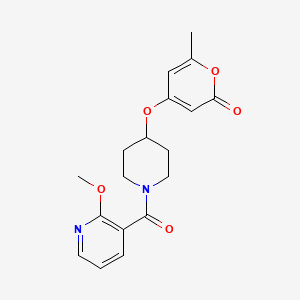

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and cellular apoptosis. We will also highlight the advantages and limitations of using MMNP in lab experiments and list future directions for further research.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The compound is potentially applicable in Suzuki–Miyaura cross-coupling (SM), a pivotal carbon–carbon bond-forming reaction in organic chemistry. This reaction is known for its mild conditions and functional group tolerance, making it suitable for complex organic syntheses. The compound could serve as a novel reagent, providing a stable, readily prepared, and environmentally benign option for SM coupling .

Catalytic Protodeboronation

Another application could be in the catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, a transformation of significant value in synthetic chemistry. The compound could be used to facilitate this transformation, expanding the repertoire of reactions available for organic synthesis .

Organic Synthesis Building Blocks

The compound may also be used as a building block in organic synthesis. Its structure suggests it could be a precursor for various functional groups, aiding in the synthesis of complex molecules. This includes transformations like oxidations, aminations, halogenations, and various C–C bond formations .

Stability Enhancement in Organoboron Chemistry

In organoboron chemistry, the stability of reagents is a critical factor. The compound could be investigated for its potential to enhance the stability of boronic esters, which are central to many chemical transformations but are often sensitive to air and moisture .

Homologation Reactions

Homologation reactions, which involve the lengthening of carbon chains, could benefit from the use of this compound. It might act as a stable intermediate that can be transformed into longer carbon chain compounds, a common requirement in pharmaceutical synthesis .

Radical-Polar Crossover Reactions

The compound could play a role in radical-polar crossover reactions, a class of reactions where radical intermediates are involved in polar processes. These reactions are important for creating complex molecular architectures with high precision .

Amide Activation

Given its structural features, the compound might be useful in amide activation strategies. This would be particularly relevant in the context of synthesizing pharmaceuticals, where amide bonds are a common motif .

Aryne Chemistry

Lastly, the compound could be explored within aryne chemistry. Arynes are highly reactive intermediates used to construct aromatic compounds. The compound’s unique structure might offer new pathways for aryne generation and subsequent reactions .

Mechanism of Action

Mode of Action

It’s worth noting that many compounds with similar structures are often involved inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound may be involved in biochemical pathways related to Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions often result in the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.

Action Environment

The action of the compound, including its efficacy and stability, may be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable under a variety of environmental conditions.

properties

IUPAC Name |

4-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-12-10-14(11-16(21)24-12)25-13-5-8-20(9-6-13)18(22)15-4-3-7-19-17(15)23-2/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAPKYZBKNGUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(2-methoxynicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)

![5-(3-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)